
2-Ethyl-N,N-dimethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N,N-dimethylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N,N-dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl iodide and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient quinazoline ring facilitates S<sub>N</sub>Ar reactions at positions activated by substituents. For example:
-
Chlorine displacement : In 4-chloroquinazoline analogs, the chloro group undergoes substitution with amines under mild conditions. A study demonstrated that 4-chloro-6-iodo-2-phenylquinazoline reacts with N-methylaniline derivatives in DMSO at 25°C to yield N-aryl-N-methylquinazolin-4-amine derivatives with yields exceeding 85% .
-
Fluorine displacement : Ortho-fluorobenzamides react with amides in DMSO at 135°C under Cs<sub>2</sub>CO<sub>3</sub> catalysis to form quinazolin-4-ones via S<sub>N</sub>Ar and subsequent cyclization .
Table 1: S<sub>N</sub>Ar Reaction Conditions and Outcomes
Grignard and Organometallic Reactions
The ethyl group at position 2 can participate in alkylation or act as a directing group:
-
Grignard addition : Ethylmagnesium iodide reacts with 4-chloroquinazoline analogs to introduce ethyl substituents. For instance, ethyl-substituted quinazolines were synthesized with yields up to 90% .
-
Functionalization : Microwave-assisted synthesis enhances reaction efficiency for introducing bulkier substituents.
Cyclization and Ring-Opening Reactions
The quinazoline core undergoes cyclization under acidic or basic conditions:
-
Intramolecular cyclization : Diamide intermediates derived from ortho-fluorobenzamides cyclize in DMSO with Cs<sub>2</sub>CO<sub>3</sub> to form quinazolin-4-ones .
-
Ring-opening : Strong nucleophiles like hydrazine cleave the quinazoline ring, producing aminobenzamide derivatives .
Oxidation and Reduction
-
Ethyl group oxidation : The ethyl substituent can be oxidized to a ketone using TMS-CF<sub>3</sub> and TBAF, yielding trifluoromethylated analogs .
-
Dimethylamino group demethylation : Oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) remove methyl groups, generating primary amines .
Biological Interactions and Mechanistic Insights
While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:
-
Tubulin binding : The dimethylamino group enhances hydrophobic interactions with tubulin’s colchicine site, as shown in molecular docking studies .
-
Kinase inhibition : Substituents at position 2 (e.g., ethyl) modulate selectivity for EGFR and VEGFR-2 kinases .
Table 2: Substituent Effects on Biological Activity
Substituent (Position 2) | EGFR IC<sub>50</sub> (nM) | VEGFR-2 IC<sub>50</sub> (nM) |
---|---|---|
Ethyl | 2.8 ± 1.1 | 8.4 ± 2.2 |
Chlorine | 3.6 ± 0.6 | 97.5 ± 10.1 |
Hydrogen | 48.9 ± 6.0 | 111.1 ± 19.2 |
Scientific Research Applications
Chemical Structure and Synthesis
2-Ethyl-N,N-dimethylquinazolin-4-amine belongs to the quinazoline family, characterized by a quinazoline ring substituted with an ethyl group and two methyl groups on the nitrogen atom. The chemical formula is C12H15N3 .
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Nucleophilic Substitution Reactions: Utilized for introducing various substituents.
- Metal-Catalyzed Approaches: These methods enhance efficiency and yield.
- Microwave Irradiation Techniques: Used for rapid synthesis under controlled conditions .
Biological Activities
Quinazoline derivatives, including this compound, exhibit diverse biological activities which make them promising candidates for drug development. Notable pharmacological properties include:
- Anticancer Activity: Many quinazoline derivatives have shown effectiveness against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can inhibit the proliferation of breast cancer cells .
- Antimicrobial Properties: Quinazolines are known for their activity against bacterial infections, including strains resistant to conventional antibiotics .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its potential therapeutic applications in diseases like cancer and infections .
Case Studies and Research Findings
Several studies highlight the applications of this compound in medicinal chemistry:
-
Anticancer Research:
- A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the quinazoline structure can enhance efficacy .
- Antimicrobial Studies:
- Structure-Activity Relationship (SAR) Studies:
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methylquinazolin-4-amine | Contains a methyl group instead of ethyl | Different biological activity profiles |
N,N-Dimethylquinazolin-4-amine | Lacks ethyl group but retains dimethyl substitution | More soluble in water |
4-Aminoquinazoline | Amino group at position 4 instead of dimethyl | Known for strong antimalarial activity |
This table illustrates how variations in substituents can significantly impact the properties and activities of similar compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-N,N-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N,N-dimethylquinazolin-4-amine
- 2-Propyl-N,N-dimethylquinazolin-4-amine
- 2-Butyl-N,N-dimethylquinazolin-4-amine
Uniqueness
2-Ethyl-N,N-dimethylquinazolin-4-amine is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research applications.
Biological Activity
2-Ethyl-N,N-dimethylquinazolin-4-amine is a member of the quinazoline family, known for its diverse biological activities that have attracted significant attention in pharmacological research. This compound's structure features a quinazoline ring with an ethyl group and two methyl groups on the nitrogen atom, contributing to its unique properties and potential therapeutic applications.
- Chemical Formula: C12H15N3
- Molecular Weight: 201.27 g/mol
- Structure: The compound consists of a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a lead compound in drug development. The following sections detail its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases: Similar to other quinazoline derivatives, this compound may act as an inhibitor of tyrosine kinases, impacting signaling pathways involved in cell proliferation and survival.
- Tubulin Interaction: Studies suggest that it may also interact with tubulin, inhibiting its polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy where disrupting mitosis can lead to apoptosis in rapidly dividing cells .
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Anticancer Activity: It has been identified as a potent apoptosis inducer, making it a candidate for cancer treatment. Its ability to penetrate the blood-brain barrier enhances its potential for treating brain tumors .
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methylquinazolin-4-amine | Contains a methyl group instead of ethyl | Different biological activity profiles |
N,N-Dimethylquinazolin-4-amine | Lacks ethyl group but retains dimethyl substitution | Higher water solubility, potentially different pharmacokinetics |
4-Aminoquinazoline | Amino group at position 4 instead of dimethyl | Known for strong antimalarial activity |
This table illustrates how variations in substituents can significantly affect the properties and activities of similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Cycle Studies: Research has demonstrated that derivatives of quinazoline compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating effective inhibition of cell proliferation through tubulin disruption .
- Binding Affinity Studies: Molecular docking studies have been conducted to analyze the binding affinity of this compound with various biological targets, including enzymes and receptors involved in cancer progression. These studies suggest that structural modifications can enhance binding efficiency and specificity .
- In Vivo Efficacy: Animal model studies are essential for assessing the therapeutic potential of this compound. Early findings indicate favorable pharmacokinetic properties and therapeutic outcomes in models of cancer .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-ethyl-N,N-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3/c1-4-11-13-10-8-6-5-7-9(10)12(14-11)15(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
OITGVDJRIUOIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.